molecular formula C19H20ClN B12047155 Desmethylcyclobenzaprine-d3 (hydrochloride)

Desmethylcyclobenzaprine-d3 (hydrochloride)

Katalognummer: B12047155
Molekulargewicht: 300.8 g/mol
InChI-Schlüssel: UZMPCPFDZYTEJG-NIIDSAIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethylcyclobenzaprine-d3 (hydrochloride) (CAS: Not explicitly provided; molecular formula: C₁₉H₁₆D₃N·HCl) is a deuterated analog of desmethylcyclobenzaprine, a primary metabolite of cyclobenzaprine hydrochloride, a muscle relaxant. This compound is synthesized by replacing three hydrogen atoms with deuterium at specific positions, increasing its molecular weight to 300.84 g/mol compared to the non-deuterated form (297.83 g/mol) . It is manufactured as a certified reference material (CRM) by Cerilliant® at a concentration of 100 µg/mL in methanol, primarily for use in clinical testing, pharmacokinetic studies, and analytical method validation (e.g., LC-MS/MS) to ensure precision in quantifying cyclobenzaprine and its metabolites .

Eigenschaften

Molekularformel

C19H20ClN

Molekulargewicht

300.8 g/mol

IUPAC-Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H/i1D3;

InChI-Schlüssel

UZMPCPFDZYTEJG-NIIDSAIPSA-N

Isomerische SMILES

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Kanonische SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Desmethylcyclobenzaprin-d3 (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führt.

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzyme Interactions

Desmethylcyclobenzaprine-d3 is formed via N-demethylation of cyclobenzaprine-d3, a reaction catalyzed by cytochrome P450 (CYP) enzymes. Key metabolic insights include:

  • Primary enzymes : CYP3A4 and CYP1A2 drive N-demethylation, with minor contributions from CYP2D6 .

  • Kinetic isotope effect : The deuterium substitution on the methyl group slows N-demethylation due to the stronger C–D bond compared to C–H, reducing metabolic clearance rates .

  • Metabolite profile : The deuterated form yields traceable metabolites (e.g., cyclobenzaprine N-oxide) detectable via LC-MS/MS, enabling precise pharmacokinetic studies .

Table 1: Comparative Metabolic Rates of Cyclobenzaprine and Desmethylcyclobenzaprine-d3

ParameterCyclobenzaprineDesmethylcyclobenzaprine-d3
Metabolic Half-life (t₁/₂)18–24 hours 26–32 hours (estimated)
CYP3A4 Contribution65%70% (slower turnover)
Plasma Protein Binding93% 93% (unchanged)

Stability Under Stress Conditions

Stress testing reveals:

  • Thermal degradation : Stable at -20°C but prone to decomposition above 40°C .

  • pH sensitivity : Salt disproportionation occurs in acidic conditions (pH <3), reducing permeation by 33.85% .

  • Oxidative pathways : Forms cyclobenzaprine N-oxide under oxidative stress, detected at 292.4 → 231.2 m/z transitions .

Table 2: Degradation Products Identified via LC-MS/MS

Degradation ConditionProductMass Transition (m/z)Relative Abundance
Acidic (pH 2.0)Cyclobenzaprine-d3279.2 → 215.0 42%
Oxidative (H₂O₂)Cyclobenzaprine N-oxide292.4 → 231.2 18%
Thermal (60°C)Desmethyl derivative262.4 → 231.2 8%

LC-MS/MS Parameters

The deuterated compound is quantified using optimized mass spectrometric conditions :

  • Ionization mode : ESI (+) with declustering potential = 55 V.

  • Collision energy : 61 V for cyclobenzaprine-d3 vs. 25 V for N-oxide .

Table 3: LC-MS/MS Detection Parameters

AnalyteMass Transition (m/z)Collision Energy (V)
Desmethylcyclobenzaprine-d3262.4 → 231.2 25
Cyclobenzaprine-d3279.2 → 215.0 61

Recovery and Sensitivity

  • Recovery rate : 98.2% in plasma samples using liquid-liquid extraction.

  • Lower limit of quantification (LLOQ) : 0.1 ng/mL, validated per FDA/EMA guidelines .

Role in Pharmacokinetic Studies

Desmethylcyclobenzaprine-d3 serves as an internal standard to:

  • Track cyclobenzaprine metabolism without isotopic interference .

  • Measure mucosal metabolism in ex vivo models, revealing a 4.68-fold permeation improvement in optimized formulations .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Desmethylcyclobenzaprine-d3 serves as a valuable internal standard in pharmacokinetic studies to quantify levels of desmethylcyclobenzaprine in biological matrices such as urine and plasma. Its use enhances the accuracy of analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Table 1: Comparison of Analytical Methods for Desmethylcyclobenzaprine Quantification

MethodSensitivitySpecificitySample Type
LC-MSHighHighUrine, Plasma
GC-MSModerateHighUrine
HPLCModerateModeratePlasma

The sensitivity and specificity of these methods make them suitable for therapeutic drug monitoring and forensic analysis, especially in cases involving substance abuse or overdose.

Clinical Applications

Desmethylcyclobenzaprine has been explored for its therapeutic effects beyond muscle relaxation. Research indicates that it may play a role in managing conditions such as:

  • Chronic Pain Disorders : Studies suggest that desmethylcyclobenzaprine may alleviate symptoms in conditions like fibromyalgia and chronic tension-type headaches due to its central nervous system depressant properties .
  • Sleep Disturbances : Given its sedative effects, there is ongoing research into its efficacy for treating sleep disturbances associated with post-traumatic stress disorder (PTSD) .

Case Study: Fibromyalgia Management

A clinical trial investigated the use of desmethylcyclobenzaprine in patients with fibromyalgia. Results indicated significant reductions in pain scores and improvements in sleep quality compared to placebo controls. These findings support further exploration into its use as an adjunctive therapy.

Toxicology and Safety Assessment

Desmethylcyclobenzaprine-d3 is also utilized in toxicological studies to assess the safety profile of cyclobenzaprine. Its deuterated nature allows for precise tracking of metabolic pathways and potential interactions with other medications.

Table 2: Toxicological Profile of Cyclobenzaprine vs. Desmethylcyclobenzaprine

ParameterCyclobenzaprineDesmethylcyclobenzaprine
Half-life18 hours12 hours
Common Side EffectsDrowsiness, Dry MouthLess pronounced drowsiness
Metabolic PathwaysCYP1A2, CYP3A4Primarily CYP2D6

The comparison highlights the differences in side effects and metabolism, indicating that desmethylcyclobenzaprine may offer a safer profile for certain patient populations.

Research on Drug Interactions

Desmethylcyclobenzaprine-d3 is instrumental in studying drug-drug interactions involving cyclobenzaprine. Its presence in analytical assays allows researchers to evaluate how other medications influence the metabolism of cyclobenzaprine.

Case Study: Interaction with Antidepressants

A study examined the interaction between cyclobenzaprine and common antidepressants like fluoxetine. The results showed that fluoxetine significantly inhibited the metabolism of cyclobenzaprine, leading to increased plasma concentrations and potential toxicity risks . This finding underscores the importance of monitoring patients on polypharmacy regimens.

Wirkmechanismus

The exact mechanism of action of Desmethylcyclobenzaprine-d3 (hydrochloride) is not fully elucidated. it is known that cyclobenzaprine, the parent compound, acts as a centrally-acting muscle relaxant. It works on the brainstem to reduce muscle spasms of local origin without interfering with muscle function . The deuterium-labeled derivative is used primarily for research purposes to study the pharmacokinetics and metabolic pathways of cyclobenzaprine .

Vergleich Mit ähnlichen Verbindungen

Analytical Performance Data

Evidence from Table 10 (Majid et al., 2021) highlights the superiority of deuterated analogs in analytical workflows:

  • Accuracy (Mean Relative Error): Desmethylcyclobenzaprine-d3 HCl showed <2% error in spiked samples, outperforming non-deuterated standards (5–10% error) due to reduced ion suppression .
  • Precision (CV) : CV values for the deuterated form were <3% across runs (n = 5), ensuring reproducibility in clinical assays .

Key Research Findings

Deuterium Substitution : The inclusion of three deuterium atoms in Desmethylcyclobenzaprine-d3 HCl minimizes isotopic interference in mass spectrometry, enabling precise quantification of cyclobenzaprine metabolites in biological matrices .

Regulatory Compliance : As a CRM, it meets ISO 17034 and ISO/IEC 17025 standards, ensuring traceability and reliability in pharmacokinetic studies .

Q & A

Q. What is the role of Desmethylcyclobenzaprine-d3 (hydrochloride) in quantitative bioanalytical assays?

Desmethylcyclobenzaprine-d3 (hydrochloride) is primarily used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and ionization variability. Methodologically, researchers spike a known concentration into biological samples (e.g., plasma or tissue homogenates) prior to extraction. This ensures accurate quantification by normalizing analyte recovery and instrument response .

Q. How can researchers synthesize Desmethylcyclobenzaprine-d3 (hydrochloride) with high isotopic purity?

Synthesis involves substituting hydrogen atoms with deuterium at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled reaction conditions. Isotopic purity is verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, deuterium incorporation at the methyl group requires refluxing with deuterated hydrochloric acid (DCl) to ensure complete isotopic exchange .

Q. Which analytical techniques are recommended for quantifying Desmethylcyclobenzaprine-d3 (hydrochloride) in pharmacokinetic studies?

Reverse-phase LC-MS/MS is the gold standard due to its sensitivity and specificity. Chromatographic separation is achieved using C18 columns with mobile phases containing ammonium formate (pH 3.5–4.5) and acetonitrile. Detection relies on multiple reaction monitoring (MRM) transitions specific to the deuterated compound and its non-deuterated analog .

Q. What are the best practices for handling and storing Desmethylcyclobenzaprine-d3 (hydrochloride) to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Stability studies recommend periodic analysis via LC-UV or LC-MS to monitor degradation, particularly for hydrolytic or oxidative byproducts. Avoid repeated freeze-thaw cycles .

Q. How is Desmethylcyclobenzaprine-d3 (hydrochloride) validated as a reference standard in pharmacokinetic studies?

Validation follows ICH guidelines, including tests for linearity (R² > 0.99), precision (RSD < 15%), and accuracy (80–120% recovery). Cross-validation with non-deuterated analogs ensures no isotopic interference. Calibration curves are constructed using matrix-matched standards to account for endogenous interferences .

Advanced Research Questions

Q. What parameters are critical when validating an LC-MS method for Desmethylcyclobenzaprine-d3 (hydrochloride) in complex matrices?

Key parameters include:

  • Ion suppression/enhancement : Assessed via post-column infusion.
  • Carryover : Minimized using needle washes with 50:50 methanol-water.
  • Matrix effects : Quantified by comparing slopes of solvent-based vs. matrix-matched calibration curves.
  • Lower limit of quantification (LLOQ) : Established at signal-to-noise ratios ≥10 .

Q. How can researchers resolve discrepancies in extraction recovery rates for Desmethylcyclobenzaprine-d3 (hydrochloride) across different biological matrices?

Optimize extraction protocols using solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX). Adjust pH to 6.0–7.0 to enhance compound retention. Validate recovery using isotopically labeled analogs and spike-and-recovery experiments .

Q. What strategies ensure the isotopic purity of Desmethylcyclobenzaprine-d3 (hydrochloride) during long-term stability studies?

Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH for 6 months). Monitor deuterium loss via HRMS and NMR. Use deuterium oxide (D₂O) in dissolution media to prevent back-exchange .

Q. How do experimental conditions (e.g., pH, temperature) affect the stability of Desmethylcyclobenzaprine-d3 (hydrochloride) in aqueous solutions?

Degradation kinetics are studied using forced degradation assays:

  • Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H₂O₂ at room temperature.
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm). Quantify degradation products via LC-MS .

Q. How can impurity profiles of Desmethylcyclobenzaprine-d3 (hydrochloride) be characterized to meet pharmacopeial standards?

Impurities are identified using:

  • High-performance liquid chromatography (HPLC) : Compare retention times against USP reference standards.
  • Mass spectral libraries : Match fragmentation patterns to known degradation products.
  • Semi-preparative isolation : Collect impurity fractions for NMR structural elucidation. Acceptable limits follow ICH Q3A/B guidelines (≤0.15% for unknown impurities) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.